

# $\alpha,\alpha,\alpha,5$ -Tetrafluoro-m-toluoyl chloride properties

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## Compound of Interest

Compound Name: 3-Fluoro-5-(trifluoromethyl)benzoyl chloride

Cat. No.: B066318

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## Introduction

$\alpha,\alpha,\alpha,5$ -Tetrafluoro-m-toluoyl chloride, more systematically named **3-Fluoro-5-(trifluoromethyl)benzoyl chloride**, is a highly versatile fluorinated building block in modern organic synthesis. Its strategic importance, particularly in the realms of pharmaceutical and agrochemical development, stems from the unique combination of a reactive acyl chloride group with two distinct fluorine-containing moieties on an aromatic scaffold. The presence of both a trifluoromethyl group and a fluorine atom significantly modulates the electronic properties of the molecule, enhancing its reactivity and imparting desirable characteristics to its derivatives.<sup>[1]</sup>

This guide provides an in-depth exploration of the core properties, reactivity, synthesis, and handling of this compound. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to effectively and safely utilize this potent chemical intermediate. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven protocols, and outline the expected analytical signatures for its characterization.

## Core Physicochemical Properties and Identification

The fundamental properties of a reagent are critical for experimental design, dictating everything from solvent choice to reaction temperature and purification strategy. The key identifiers and physical constants for  $\alpha,\alpha,\alpha,5$ -Tetrafluoro-m-toluoyl chloride are summarized below.

Property	Value	Reference(s)
Synonyms	3-Fluoro-5-(trifluoromethyl)benzoyl chloride	[1]
CAS Number	171243-30-4	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>3</sub> ClF <sub>4</sub> O	[1]
Molecular Weight	226.56 g/mol	[2]
Appearance	Colorless to light red/green clear liquid	[1]
Density	1.482 g/mL at 25 °C	[2]
Boiling Point	119 °C	[1][2]
Refractive Index	n <sub>20</sub> /D 1.462	[2]
Flash Point	74 °C (165.2 °F) - closed cup	[2]
InChI Key	BGAKSLBTFLVNAH-UHFFFAOYSA-N	[2]
SMILES	O=C(Cl)c1cc(F)cc(c1)C(F)(F)F	[2]

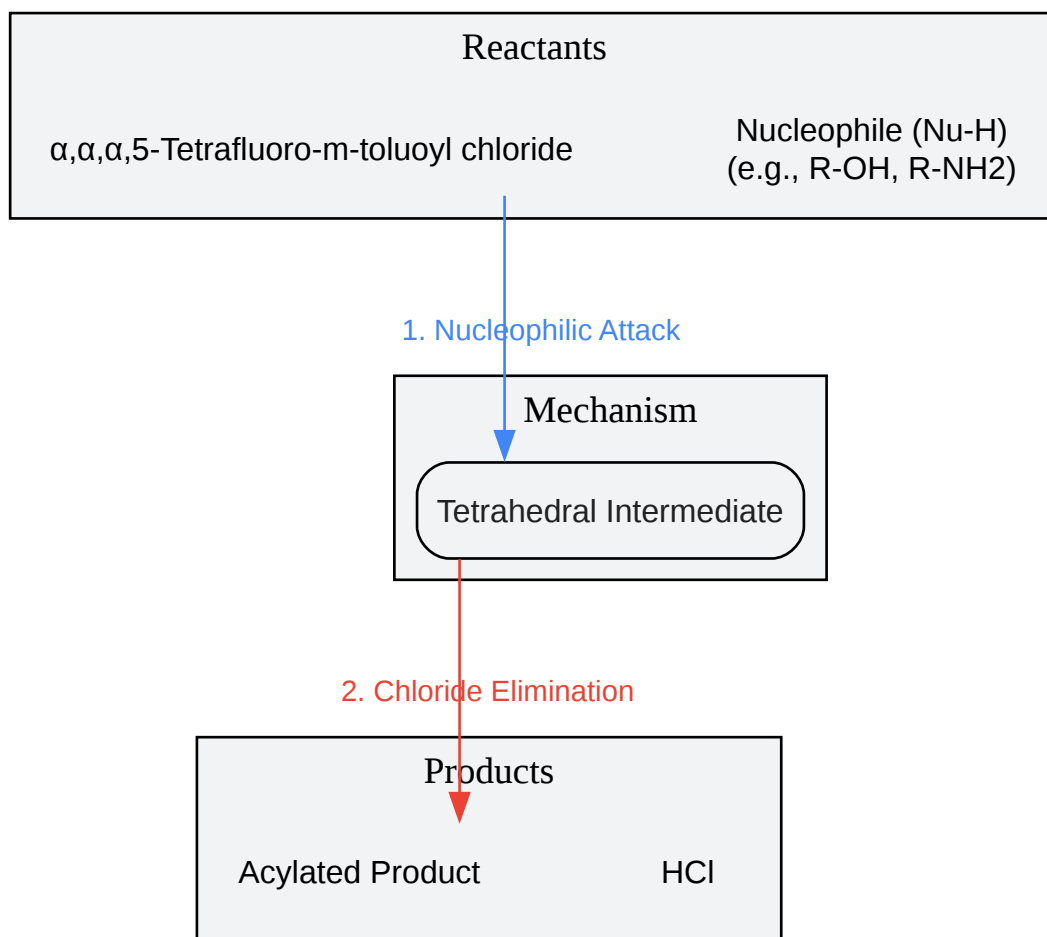
## The Chemistry of a Fluorinated Acyl Chloride: Reactivity and Mechanistic Insights

The synthetic utility of  $\alpha,\alpha,\alpha,5$ -Tetrafluoro-*m*-toluoyl chloride is dominated by the high electrophilicity of its carbonyl carbon. This reactivity is amplified by the strong electron-withdrawing nature of three key substituents: the chlorine atom of the acyl chloride, the fluorine atom at the 5-position, and the potent trifluoromethyl group at the 3-position. This electronic profile makes the compound an excellent acylating agent.

### Core Reaction: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound is nucleophilic acyl substitution. In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of

a transient tetrahedral intermediate. The original carbonyl double bond is then reformed by the expulsion of the chloride ion, which is an excellent leaving group. This process is highly efficient for creating new amide, ester, and thioester linkages, which are fundamental in drug development.[3]



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Caption: Generalized workflow for nucleophilic acyl substitution.

The causality behind this reaction's efficiency is twofold:

- **Enhanced Electrophilicity:** The trifluoromethyl (CF<sub>3</sub>) and fluoro (F) groups pull electron density away from the aromatic ring, which in turn pulls density from the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][4]

- Chloride as a Leaving Group: The chloride ion ( $\text{Cl}^-$ ) is a stable anion and therefore an excellent leaving group, thermodynamically favoring the forward reaction.

## Application in Drug Design

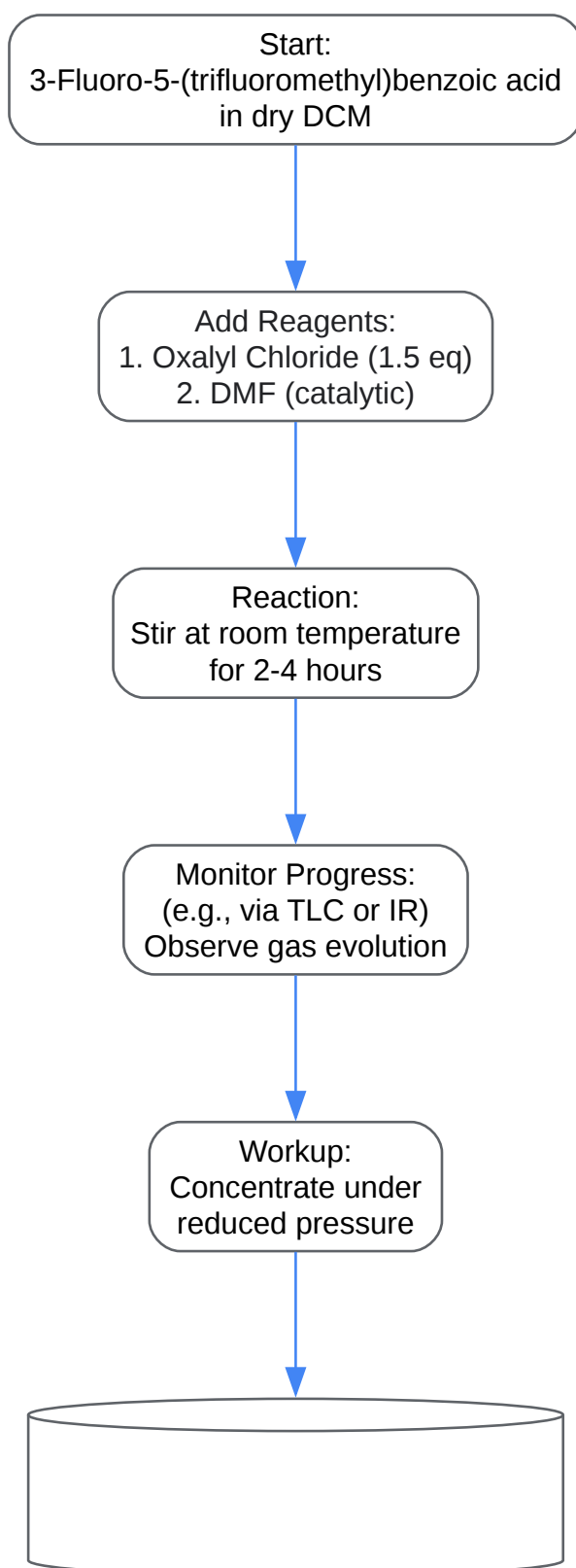
The incorporation of fluorine and trifluoromethyl groups into bioactive molecules is a cornerstone of modern medicinal chemistry. These groups can profoundly influence a drug candidate's properties:

- Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.
- Lipophilicity: The  $\text{CF}_3$  group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes.
- Binding Affinity: Fluorine atoms can engage in unique, favorable interactions with enzyme active sites, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of the drug.

By using  $\alpha,\alpha,\alpha,5$ -Tetrafluoro-m-toluoyl chloride, medicinal chemists can readily introduce the valuable 3-fluoro-5-(trifluoromethyl)benzoyl moiety into a wide range of molecular scaffolds.<sup>[1]</sup>

## Representative Synthesis Protocol

While various methods exist for the preparation of acyl chlorides, a common and reliable laboratory-scale approach involves the reaction of the corresponding carboxylic acid with oxalyl chloride, using a catalytic amount of N,N-dimethylformamide (DMF). This method is favored for its mild conditions and the formation of only gaseous byproducts ( $\text{CO}$ ,  $\text{CO}_2$ ), which simplifies purification.



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Caption: Workflow for the synthesis of the title compound.

## Step-by-Step Methodology

Disclaimer: This protocol is a representative example and must be performed by qualified personnel with appropriate engineering controls (i.e., a certified chemical fume hood).

- **Preparation:** To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add 3-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq).
- **Inert Atmosphere:** Purge the flask with an inert gas (e.g., nitrogen or argon).
- **Solvent Addition:** Add anhydrous dichloromethane (DCM) via syringe.
- **Reagent Addition:** To the stirred solution, add N,N-dimethylformamide (DMF, ~1-2 drops) as a catalyst. Then, add oxalyl chloride (1.5 eq) dropwise via syringe.
  - **Causality Note:** DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species in this transformation.
- **Reaction:** Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours, and its progress can be monitored by the cessation of gas evolution (CO and CO<sub>2</sub>).
- **Isolation:** Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude  $\alpha,\alpha,\alpha,5$ -Tetrafluoro-m-toluoyl chloride is often of sufficient purity for subsequent steps but can be further purified by vacuum distillation if required.

## Safety, Handling, and Storage

$\alpha,\alpha,\alpha,5$ -Tetrafluoro-m-toluoyl chloride is a corrosive and reactive compound that demands strict adherence to safety protocols. It reacts with water and other nucleophiles.[5]

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Skin Corrosion 1B	GHS05	Danger	H314: Causes severe skin burns and eye damage.
Combustible Liquid	Combustible liquid.[2] [6]		

## Protocol for Safe Handling and Storage

- Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of its vapors.[7] Ensure an eyewash station and safety shower are immediately accessible.[7]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]
  - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.[6]
  - Skin and Body Protection: Wear a flame-retardant lab coat and ensure full body coverage. [8]
- Storage:
  - Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[5][7]
  - Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[5] Recommended storage is refrigerated at 2-8 °C.[1]
  - Store away from heat, sparks, open flames, and incompatible materials such as water, alcohols, bases, and oxidizing agents.[5][7]
- Spill and Emergency Procedures:

- Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material (e.g., vermiculite or sand) and place it in a suitable, closed container for disposal.<sup>[5]</sup> Do not use combustible materials or water.
- First Aid:
  - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.<sup>[5][7]</sup>
  - Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.<sup>[5][7]</sup>
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.<sup>[5]</sup>
  - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.<sup>[9]</sup>

## Spectroscopic Characterization: The Expected Analytical Signature

Proper characterization is essential to confirm the identity and purity of the synthesized or purchased material. Below are the expected spectral features for  $\alpha,\alpha,\alpha,5$ -Tetrafluoro-m-toluoyl chloride based on its molecular structure.



Technique	Feature	Expected Chemical Shift / Wavenumber	Rationale
IR Spectroscopy	C=O Stretch (Acyl Chloride)	~1780 - 1815 $\text{cm}^{-1}$	The high wavenumber is characteristic of the highly electrophilic acyl chloride carbonyl group.
C-F Stretch (Aromatic)	~1100 - 1350 $\text{cm}^{-1}$	Strong, complex absorbances typical for C-F bonds on an aromatic ring.	
C-F Stretch ( $\text{CF}_3$ )	~1100 - 1250 $\text{cm}^{-1}$	Multiple strong bands are expected for the symmetric and asymmetric stretches of the $\text{CF}_3$ group.	
$^1\text{H}$ NMR	Aromatic Protons	$\delta$ 7.5 - 8.5 ppm	Three distinct signals are expected for the three aromatic protons. Each will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
$^{13}\text{C}$ NMR	C=O (Carbonyl)	$\delta$ 165 - 175 ppm	The chemical shift for the acyl chloride carbonyl carbon.
C- $\text{CF}_3$ (Quaternary)	$\delta$ 130 - 140 ppm (quartet)	The carbon attached to the $\text{CF}_3$ group will appear as a quartet due to one-bond coupling with the three fluorine atoms ( $^1\text{JCF}$ ).	

CF <sub>3</sub>	δ 120 - 130 ppm (quartet)	The trifluoromethyl carbon itself will also be a quartet due to C-F coupling.	
Aromatic Carbons	δ 115 - 165 ppm	Multiple signals are expected for the remaining aromatic carbons, with splitting patterns influenced by coupling to fluorine.	
<sup>19</sup> F NMR	-CF <sub>3</sub>	~ δ -63 ppm (singlet)	A single, strong signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group (referenced to CFCl <sub>3</sub> ).
Ar-F	~ δ -110 ppm (triplet)	A single signal for the aromatic fluorine, likely appearing as a triplet due to coupling with the two ortho protons.	

## Conclusion

α,α,α,5-Tetrafluoro-m-toluoyl chloride is a powerful and reactive intermediate whose utility is firmly established in the synthesis of complex molecules for life sciences and materials research. Its enhanced electrophilicity, driven by its unique fluorination pattern, makes it an ideal reagent for acylation reactions. Understanding its properties, reactivity, and handling requirements is paramount for leveraging its full synthetic potential safely and effectively. This guide serves as a foundational resource for scientists aiming to incorporate this valuable building block into their research and development programs.

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